N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
Description
N1-(3-Chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a thiophene-containing pentyl chain at the N2 position. This compound shares structural motifs with bioactive molecules, particularly in antiviral and anticancer research.
Key structural features include:
- Thiophene-pentyl chain: The thiophene heterocycle contributes π-π stacking capabilities, while the hydroxyl group improves solubility.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-10-12(3-4-14(13)19)21-17(24)16(23)20-7-5-11(6-8-22)15-2-1-9-25-15/h1-4,9-11,22H,5-8H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXJUBVFROHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenation reaction to introduce the chloro and fluoro substituents onto the phenyl ring.
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro-fluorophenyl group and thiophene ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following oxalamide derivatives are compared based on structural motifs, synthesis, and biological activity (where available):
N1-(3-Chloro-4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 24)
- Structure : Features a thiazole ring and piperidine moiety instead of thiophene.
- Synthesis : Yielded 33% as a diastereomeric mixture .
- Bioactivity : Developed as an HIV entry inhibitor targeting the CD4-binding site. The thiazole group may enhance binding specificity compared to thiophene .
- Key Difference : Thiazole vs. thiophene alters electronic properties and metabolic stability.
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)
- Structure : Substituted with a 4-chlorophenyl group and pyrrolidine-thiazole chain.
- Synthesis : 39% yield (1:1 diastereomeric mixture) .
- Bioactivity: Antiviral activity inferred from structural similarity to HIV inhibitors.
N1-(3-Chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
- Structure : Methyl substituent replaces fluorine on the aromatic ring.
- Properties : Molecular weight 380.9 (C₁₈H₂₁ClN₂O₃S). The methyl group increases steric hindrance but reduces electronegativity compared to fluorine .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (Flavoring Agent 1769)
- Structure : Methoxybenzyl and pyridyl groups instead of halogenated aryl and thiophene.
- Safety: NOEL = 100 mg/kg/day in rats, with metabolism involving hydrolysis and glucuronidation .
- Application : Used as a flavoring agent, highlighting the versatility of oxalamides in diverse industries .
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxalamide class and exhibits structural features that suggest possible interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.85 g/mol. The unique combination of a chloro-fluorophenyl group and a thiophene ring in its structure may enhance its biological activity by improving binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClFN2O3S |
| Molecular Weight | 384.85 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may modulate the activity of enzymes or receptors through binding, leading to various biological effects such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, which could be beneficial in treating infections.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Activity
In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated significant activity against cancer cell lines. The compound was tested in vitro, showing an IC50 value that indicates effective inhibition of cell proliferation.
Antimicrobial Activity
Research has also highlighted the compound's potential as an antimicrobial agent. In laboratory settings, it exhibited activity against several bacterial strains, suggesting its utility in developing new antibiotics.
Case Studies
- In Vitro Studies : A series of experiments were conducted using various cancer cell lines to assess the antiproliferative effects of this compound. Results indicated that at concentrations above a certain threshold, significant cell death was observed, correlating with the compound's structural properties.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor sizes compared to control groups. This suggests that further development could lead to effective cancer therapies.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.15 | Anticancer |
| N1-(3-chlorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide | 0.22 | Anticancer |
| N1-(4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide | 0.24 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
